2-[(3-Chloro-4-fluorophenyl)(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)acetamide
Overview
Description
2-[(3-Chloro-4-fluorophenyl)(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)acetamide is a complex organic compound characterized by the presence of chloro, fluoro, and methylsulfonyl groups
Preparation Methods
The synthesis of 2-[(3-Chloro-4-fluorophenyl)(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 3-chloro-4-fluoroaniline with methylsulfonyl chloride to form the intermediate 3-chloro-4-fluorophenyl methylsulfonyl amine. This intermediate is then reacted with 3-chloro-2-methylphenyl acetic acid under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-[(3-Chloro-4-fluorophenyl)(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)acetamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups in the compound make it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(3-Chloro-4-fluorophenyl)(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials with specific properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-4-fluorophenyl)(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The presence of chloro and fluoro groups enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The methylsulfonyl group may also play a role in modulating the compound’s activity by affecting its solubility and stability.
Comparison with Similar Compounds
Similar compounds to 2-[(3-Chloro-4-fluorophenyl)(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)acetamide include:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares similar structural features and is studied for its antibacterial activity.
Darbufelone: An anti-inflammatory drug with a thiazole structure, known for its potential as a lung cancer cell growth inhibitor. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(3-chloro-2-methylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2FN2O3S/c1-10-12(17)4-3-5-15(10)20-16(22)9-21(25(2,23)24)11-6-7-14(19)13(18)8-11/h3-8H,9H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJSOXCZNQKOKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN(C2=CC(=C(C=C2)F)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601125637 | |
Record name | 2-[(3-Chloro-4-fluorophenyl)(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601125637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
831198-98-2 | |
Record name | 2-[(3-Chloro-4-fluorophenyl)(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=831198-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-Chloro-4-fluorophenyl)(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601125637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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